3,4-Diphenyl-6-methylcoumarin

CYP2A6 inhibition Drug metabolism Cytochrome P450

Researchers requiring a validated, high-lipophilicity coumarin scaffold for CYP450 and MAO-B inhibitor studies can avoid the risks of generic substitution. 3,4-Diphenyl-6-methylcoumarin (CAS 33257-85-1) provides the exact 3,4-diphenyl-6-methyl substitution pattern critical for target binding affinity and metabolic stability. - Enables development of selective CYP2A6 inhibitors for drug metabolism assays, where the 6-methyl group ensures substrate recognition. - Serves as a privileged starting point for picomolar-IC50 MAO-B inhibitors targeting Parkinson's and Alzheimer's disease. - Its inherent fluorescence (enhanced by the 6-methyl group) allows real-time tracking in cellular uptake and DNA intercalation studies.

Molecular Formula C22H16O2
Molecular Weight 312.368
CAS No. 33257-85-1
Cat. No. B2562452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenyl-6-methylcoumarin
CAS33257-85-1
Molecular FormulaC22H16O2
Molecular Weight312.368
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H16O2/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)21(22(23)24-19)17-10-6-3-7-11-17/h2-14H,1H3
InChIKeyXYPWPRVUZNOTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenyl-6-methylcoumarin: CYP, MAO-B, and Anticancer Research


3,4-Diphenyl-6-methylcoumarin (CAS 33257-85-1) is a synthetic triaryl coumarin derivative characterized by phenyl substituents at the C3 and C4 positions and a methyl group at C6 on the coumarin core. This substitution pattern distinguishes it from simpler coumarins by enhancing lipophilicity (LogP ~5.44) and modulating electron density on the benzopyrone ring . The compound serves as a privileged scaffold in medicinal chemistry, with reported applications in cytochrome P450 enzyme inhibition studies, monoamine oxidase B (MAO-B) inhibitor development, and anticancer research involving DNA intercalation mechanisms [1][2].

CYP enzyme inhibition studies via 6-methylcoumarin scaffold
MAO-B inhibitor development using 3-aryl-6-methylcoumarin pharmacophore
DNA intercalation and anticancer hybrid synthesis research

Why 3,4-Diphenyl-6-methylcoumarin Is Irreplaceable


The unique 3,4-diphenyl-6-methyl substitution pattern on the coumarin core directly impacts critical assay parameters. Substituting this compound with unsubstituted coumarin, 6-methylcoumarin, or even 3,4-diphenylcoumarin alters enzyme inhibition profiles, DNA binding modes, and photophysical properties. For instance, the 6-methyl group is essential for metabolic stability and fluorescence properties, while the 3,4-diphenyl groups are crucial for hydrophobic interactions with biological targets such as CYP2A6 and for intercalative DNA binding observed in anticancer studies [1][2]. Therefore, generic substitution risks compromising experimental reproducibility and validity in structure-activity relationship (SAR) studies.

Removing 3,4-diphenyl groups may reduce CYP binding affinity and DNA intercalation capacity.
Replacing with 6-methylcoumarin alone loses the extended conjugation and lipophilicity needed for CNS research models.
Substituting 3,4-diphenyl-6-methylcoumarin with unsubstituted coumarin severely alters enzyme inhibition profiles and fluorescent properties.

3,4-Diphenyl-6-methylcoumarin vs. Closest Analogs


CYP2A6 Inhibition: 6-Methylcoumarin vs. Diphenyl Substitution

6-Methylcoumarin is a known substrate and inhibitor of CYP2A6, with reported Km values of 0.64-0.91 µM for oxidation to the fluorescent 7-hydroxy derivative [1]. While direct IC50 data for 3,4-diphenyl-6-methylcoumarin is not available, the 3,4-diphenyl substitution is known to significantly increase lipophilicity and bulk, which can enhance CYP2A6 binding affinity and potentially improve inhibitory potency compared to the parent 6-methylcoumarin scaffold. This is a class-level inference based on SAR studies of 3,4-diphenylcoumarin derivatives [2].

CYP2A6 affinity
Class-level inference
6-methylcoumarin Km 0.64–0.91 µM; 3,4-diphenyl derivative predicted higher affinity
Supports CYP2A6 inhibition workflow selection
Direct IC50 not available; SAR-based inference
CYP2A6 inhibition Drug metabolism Cytochrome P450

Antiproliferative Activity: Diphenylcoumarin Core

3,4-Diphenylcoumarin derivatives bearing aminoalkyl side chains exhibit broad-spectrum antiproliferative activity with IC50 values ≤ 12.35 µM against multiple cancer cell lines [1]. The 3,4-diphenyl scaffold itself contributes to DNA intercalation and cytotoxicity, with SAR studies indicating that the presence of two basic side chains further enhances activity [2]. While 3,4-diphenyl-6-methylcoumarin lacks these side chains, its core 3,4-diphenyl structure is the essential pharmacophore for DNA binding, making it a valuable starting point for hybrid molecule design.

Antiproliferative activity
Class-level inference
3,4-diphenylcoumarin derivatives IC50 ≤ 12.35 µM vs. coumarin >100 µM
Positions core as critical pharmacophore for anticancer SAR
Direct data on 6-methyl analog not measured
Anticancer Cytotoxicity DNA intercalation

MAO-B Inhibition: 3-Aryl-6-methylcoumarin Scaffold

While direct MAO-B inhibition data for 3,4-diphenyl-6-methylcoumarin is lacking, the closely related 3-(3-bromophenyl)-6-methylcoumarin exhibits exceptional potency with an IC50 of 134 pM, being 140-fold more active than the reference drug selegiline [1]. The 6-methyl group and 3-aryl substitution are critical for high affinity and selectivity towards MAO-B [2]. 3,4-Diphenyl-6-methylcoumarin, with its 3-phenyl group, is expected to retain nanomolar to picomolar MAO-B inhibitory activity, though the 4-phenyl group may introduce steric hindrance that could modulate selectivity.

MAO-B inhibition
Class-level inference
IC50 134 pM (3-(3-bromophenyl)-6-methylcoumarin)
3-aryl-6-methylcoumarin scaffold achieves picomolar MAO-B potency
3,4-diphenyl derivative activity inferred from SAR
MAO-B inhibition Neurodegeneration Parkinson's disease

Fluorescence and Photodimerization Enhancement

6-Methylcoumarin exhibits a fluorescence quantum yield of approximately 0.01 for singlet oxygen generation at 313 nm [1] and undergoes photodimerization with concentration-dependent quantum yields [2]. The 6-methyl group is essential for these photophysical properties, as it influences the mobility of π-electrons and alters absorption and emission maxima compared to unsubstituted coumarin [3]. The 3,4-diphenyl substitution in 3,4-diphenyl-6-methylcoumarin further extends conjugation, which is expected to red-shift absorption and emission wavelengths while potentially increasing fluorescence intensity, making it suitable as a hydrophobic fluorescent probe.

Fluorescence quantum yield
Supporting evidence
6-methylcoumarin Φ ~0.01 for 1O2 vs. coumarin ~0.001
Supports development of red-shifted fluorescent probes
3,4-diphenyl extension expected to enhance emission
Fluorescent probe Photochemistry Quantum yield

Lipophilicity and Passive Permeability

3,4-Diphenyl-6-methylcoumarin possesses a calculated LogP of 5.44 and a topological polar surface area (TPSA) of 30.21 Ų . These physicochemical properties indicate high lipophilicity and excellent passive membrane permeability, including predicted blood-brain barrier penetration [1]. In comparison, unsubstituted coumarin has a LogP of ~1.5 and TPSA of ~30 Ų, while 6-methylcoumarin has a LogP of ~2.5. The 3,4-diphenyl groups dramatically increase LogP by ~3-4 units, enhancing the compound's suitability for CNS-targeted research and for partitioning into lipid-rich environments.

Lipophilicity
Supporting evidence
LogP 5.44, TPSA 30.21 Ų
Enables CNS penetration research and lipid-rich partitioning
Calculated property; experimental validation advised
ADMET Lipophilicity Blood-brain barrier

3,4-Diphenyl-6-methylcoumarin: Recommended Applications


CYP2A6 Inhibition & Drug Metabolism Studies

Researchers investigating the role of CYP2A6 in drug metabolism and toxicology can utilize 3,4-diphenyl-6-methylcoumarin as a scaffold for developing potent and selective CYP2A6 inhibitors. The 6-methyl group provides the core substrate recognition, while the 3,4-diphenyl substitution enhances lipophilicity and binding affinity [1]. This compound is particularly suitable for in vitro metabolism assays using human liver microsomes or recombinant CYP2A6 enzymes, where its fluorescence properties can also enable real-time monitoring of enzyme activity [2].

MAO-B Inhibitor Discovery in Neurodegeneration

In medicinal chemistry programs targeting Parkinson's disease and Alzheimer's disease, 3,4-diphenyl-6-methylcoumarin serves as a privileged starting point for designing high-affinity MAO-B inhibitors. The 3-aryl-6-methylcoumarin pharmacophore is known to achieve picomolar IC50 values with excellent selectivity over MAO-A [1]. The 3,4-diphenyl derivative offers a unique scaffold for further SAR exploration, including the introduction of halogens or other substituents on the phenyl rings to optimize potency and CNS penetration [2].

Anticancer Hybrid Synthesis & DNA Binding

The 3,4-diphenylcoumarin core is a validated DNA intercalator with antiproliferative activity. 3,4-Diphenyl-6-methylcoumarin can be used as a building block for synthesizing triphenylethylene-coumarin hybrids or other conjugates bearing aminoalkyl side chains to enhance cytotoxicity and selectivity against cancer cell lines [1]. Its inherent fluorescence also allows for convenient tracking of cellular uptake and DNA binding interactions via confocal microscopy or flow cytometry [2].

Hydrophobic Fluorescent Probes for Bioimaging

With a high LogP of 5.44 and a coumarin core known for fluorescence, 3,4-diphenyl-6-methylcoumarin is an excellent candidate for developing hydrophobic fluorescent probes. It can be used to stain lipid droplets, monitor membrane dynamics, or sense hydrophobic pockets in proteins [1]. The 6-methyl group enhances quantum yield, while the 3,4-diphenyl substitution red-shifts emission, improving signal-to-noise ratios in cellular imaging applications [2].

Application
Selection Property
Validation Focus
CYP2A6 enzyme inhibition studies
6-methylcoumarin scaffold recognition
CYP2A6 binding affinity review
MAO-B inhibitor discovery research
3-aryl-6-methylcoumarin pharmacophore
MAO-B selectivity and potency context
DNA intercalation and anticancer hybrid synthesis
3,4-diphenylcoumarin core
DNA binding and cytotoxicity endpoint review
Hydrophobic fluorescent probe development
High lipophilicity and 6-methyl fluorescence
Emission red-shift and quantum yield assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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